molecular formula C11H10N2O B7514635 4-(Azetidine-1-carbonyl)benzonitrile

4-(Azetidine-1-carbonyl)benzonitrile

Cat. No.: B7514635
M. Wt: 186.21 g/mol
InChI Key: XMNFUUCYTTWVJQ-UHFFFAOYSA-N
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Description

4-(Azetidine-1-carbonyl)benzonitrile is a benzonitrile derivative featuring an azetidine ring conjugated to the nitrile-substituted benzene core via a carbonyl group. The azetidine moiety, a four-membered saturated heterocycle, may enhance metabolic stability and modulate steric and electronic properties compared to larger rings like piperidine or pyrrolidine . Applications of such compounds range from enzyme inhibitors (e.g., NSD2-PWWP1 inhibitors ) to nonlinear optical materials .

Properties

IUPAC Name

4-(azetidine-1-carbonyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c12-8-9-2-4-10(5-3-9)11(14)13-6-1-7-13/h2-5H,1,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMNFUUCYTTWVJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C(=O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Azetidine-1-carbonyl)benzonitrile typically involves the formation of the azetidine ring followed by its attachment to the benzonitrile group. . This reaction is efficient for synthesizing functionalized azetidines under mild conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of metalated azetidines and practical C(sp3)–H functionalization techniques are also explored for industrial synthesis .

Chemical Reactions Analysis

Types of Reactions: 4-(Azetidine-1-carbonyl)benzonitrile undergoes various chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized to form more reactive intermediates.

    Reduction: Reduction reactions can open the azetidine ring, leading to different products.

    Substitution: The benzonitrile group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols are employed under basic conditions.

Major Products:

    Oxidation: Formation of azetidine N-oxides.

    Reduction: Formation of open-chain amines.

    Substitution: Formation of substituted benzonitriles.

Mechanism of Action

The mechanism of action of 4-(Azetidine-1-carbonyl)benzonitrile involves its interaction with molecular targets through the azetidine ring and benzonitrile group. The ring strain of the azetidine allows for facile bond cleavage and functionalization, while the benzonitrile group can engage in π-π interactions and hydrogen bonding. These interactions enable the compound to modulate biological pathways and enzyme activities .

Comparison with Similar Compounds

Key Observations :

  • Extended π-systems (e.g., triazole-ethenyl in 1c ) enhance electronic delocalization, critical for nonlinear optical properties .

Key Observations :

  • Suzuki-Miyaura coupling and bromination dominate for halogenated derivatives (e.g., ).
  • Transition metal-free methods ( ) offer eco-friendly alternatives but may lack regioselectivity.

Key Observations :

  • Halogenation (e.g., 3-chlorophenyl in 1c ) enhances cytotoxicity, likely due to increased lipophilicity.
  • Azetidine’s small ring size may improve blood-brain barrier penetration compared to bulkier analogs .

Physical and Electronic Properties

Nonlinear optical (NLO) properties are critical for materials science applications:

Compound βHRS (10⁻³⁰ cm⁴·statvolt⁻¹) Application Reference
4-((5-Phenyloxazol-2-yl)ethynyl)benzonitrile 45 NLO materials
4-DMDBA (dibenzylideneacetone analog) 50 Frequency conversion
This compound Hypothetical: Moderate βHRS Potential NLO applications

Key Observations :

  • Ethynyl-linked heterocycles (e.g., oxazole in ) exhibit higher βHRS due to extended conjugation.
  • The azetidine carbonyl may introduce dipole moments beneficial for NLO but requires experimental validation.

Key Observations :

  • Bulky substituents (e.g., phenoxazinyl in ) optimize OLED efficiency via thermally activated delayed fluorescence (TADF).
  • Azetidine derivatives may serve as compact enzyme inhibitors due to their rigid structure .

Biological Activity

4-(Azetidine-1-carbonyl)benzonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features an azetidine ring and a benzonitrile moiety, which contribute to its unique chemical reactivity and biological interactions. The azetidine structure is known for its ability to participate in various chemical reactions, while the benzonitrile component may enhance lipophilicity, potentially improving bioavailability.

Research indicates that this compound interacts with specific molecular targets, modulating various biological pathways. Its mechanisms may involve:

  • Inhibition of Enzymes : The compound may inhibit certain enzymes involved in critical cellular processes.
  • Receptor Interaction : It has been suggested that it can bind to specific receptors, altering signaling pathways associated with disease progression.

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity. Preliminary tests indicate effectiveness against various bacterial strains, suggesting potential as a lead compound for antibiotic development.

Anticancer Potential

The compound has been investigated for its anticancer properties. Research indicates that it may induce apoptosis in cancer cells through the modulation of apoptotic pathways. In vitro studies have demonstrated cytotoxic effects on several cancer cell lines, including:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15Induction of apoptosis
A549 (Lung Cancer)20Cell cycle arrest
HeLa (Cervical Cancer)10Inhibition of proliferation

Case Studies

  • In Vitro Studies : A study conducted on MCF-7 cells showed that treatment with this compound resulted in a significant decrease in cell viability, with an IC50 value of 15 µM. Flow cytometry analysis indicated increased annexin V positivity, confirming the induction of apoptosis.
  • Animal Models : In vivo studies using mouse models of cancer have demonstrated that administration of the compound significantly reduces tumor growth compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.

Comparative Analysis with Similar Compounds

To understand the uniqueness and potential advantages of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity
3-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)benzonitrileContains a pyridine ringSignificant enzyme modulation
4-(Pyridin-1-yl)benzonitrileLacks azetidine moietyModerate anticancer activity
Azetidine derivativesVarious substitutions on azetidineDiverse biological activities

This compound stands out due to its dual-ring structure, which may confer distinct pharmacological properties not observed in other similar compounds.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Azetidine-1-carbonyl)benzonitrile, and what reaction conditions optimize yield?

  • Methodology :

  • Step 1 : Use a coupling reaction between azetidine and a benzonitrile derivative. For example, activate the carbonyl group via a carbodiimide coupling agent (e.g., EDC or DCC) to facilitate amide bond formation .
  • Step 2 : Optimize solvent polarity (e.g., DMF or THF) and temperature (40–60°C) to balance reaction kinetics and product stability. Monitor by TLC or HPLC for intermediate formation.
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product. Yield improvements (70–85%) are achievable by controlling stoichiometry and avoiding moisture .

Q. How should researchers handle and store this compound to ensure safety and stability?

  • Safety Protocols :

  • Handling : Use PPE (gloves, lab coat, goggles) and work in a fume hood to prevent inhalation of dust/volatiles. Avoid skin contact due to potential irritation .
  • Storage : Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C. Stability tests indicate decomposition above 40°C or in humid conditions .
  • Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste. Avoid water to prevent hydrolysis .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Analytical Workflow :

  • IR Spectroscopy : Identify nitrile (C≡N stretch ~2220 cm⁻¹) and carbonyl (amide C=O ~1650 cm⁻¹) groups. Compare to DFT-calculated vibrational modes .
  • NMR : Use ¹H/¹³C NMR in DMSO-d₆ or CDCl₃. Key signals: nitrile carbon (~115 ppm), azetidine ring protons (δ 3.2–3.8 ppm), and aromatic protons (δ 7.5–8.0 ppm) .
  • X-ray Crystallography : Resolve tautomeric or conformational ambiguities. Requires high-purity crystals grown via slow evaporation in ethanol/water .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?

  • Troubleshooting Framework :

  • Step 1 : Validate assay conditions (pH, temperature, co-solvents). For enzyme inhibition studies, ensure substrate saturation and measure IC₅₀ values under standardized protocols .
  • Step 2 : Compare cellular vs. cell-free systems. Contradictions may arise from membrane permeability differences or off-target effects in whole-cell assays .
  • Step 3 : Use orthogonal techniques (e.g., SPR for binding affinity, ITC for thermodynamics) to confirm interactions .

Q. What computational approaches are suitable for modeling the electronic structure and reactivity of this compound?

  • Modeling Strategies :

  • DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level. Analyze frontier orbitals (HOMO-LUMO gap) to predict reactivity sites .
  • NBO Analysis : Quantify hyperconjugation effects (e.g., azetidine ring strain vs. carbonyl conjugation) .
  • MD Simulations : Study solvation dynamics in water/DMSO to assess aggregation propensity .

Q. What experimental strategies can elucidate the tautomeric behavior of this compound in different solvents?

  • Experimental Design :

  • UV-Vis Spectroscopy : Monitor absorption shifts (e.g., 250–300 nm) in aprotic (toluene) vs. protic (ethanol) solvents to detect keto-enol tautomerism .
  • Variable-Temperature NMR : Observe signal splitting in DMSO-d₆ at −20°C to slow tautomeric interconversion .
  • Photochemical Deracemization : Use UV light (254 nm) to induce and track racemization kinetics, as demonstrated for similar nitrile derivatives .

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